N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}glycine
Description
N-{[(3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}glycine is a heterocyclic compound comprising a benzochromenone core fused with a tetrahydro ring system. The benzochromenone scaffold (6H-benzo[c]chromen-6-one) is substituted with a methyl group at position 3 and an oxygen atom at position 1, which is further functionalized via an acetyl-glycine moiety.
Properties
Molecular Formula |
C18H19NO6 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-[[2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H19NO6/c1-10-6-13(24-9-15(20)19-8-16(21)22)17-11-4-2-3-5-12(11)18(23)25-14(17)7-10/h6-7H,2-5,8-9H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
GHECFEOEXJPWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Substituted Phenols
A common approach involves reacting 3-methylsalicylaldehyde derivatives with cyclic ketones such as cyclohexanone. Under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid), the aldehyde undergoes cyclocondensation with the ketone to form the tetrahydrobenzo[c]chromen-6-one framework. For example:
This method yields the core structure in 60–75% efficiency , with the methyl group introduced via the aldehyde precursor.
Tandem Oxidation-Cyclization
Recent advances employ Pd-catalyzed tandem reactions to streamline synthesis. A mixture of 2-hydroxy-3-methylbenzaldehyde and 3-chloro-2-methylprop-1-ene in DMF with K₂CO₃ as a base facilitates simultaneous oxidation and cyclization at room temperature. The reaction proceeds via nucleophilic substitution, forming the chromene ring in 12–20 hours with 70–85% yield .
Functionalization at Position 1
Introducing the acetyloxy group at position 1 requires regioselective etherification .
Nucleophilic Aromatic Substitution
The hydroxyl group at position 1 of the benzo[c]chromene core reacts with bromoacetyl bromide in the presence of a base (e.g., K₂CO₃) to form the acetyloxy intermediate. Conditions from analogous syntheses suggest DMF at 50°C for 4–6 hours achieve 80–90% conversion .
Coupling with Glycine
The bromoacetyl intermediate undergoes amidation with glycine ethyl ester to avoid carboxylate side reactions. Using Hünig’s base (DIPEA) in THF facilitates nucleophilic displacement, yielding the glycine-ester derivative. Subsequent saponification with LiOH in aqueous THF produces the free carboxylic acid.
Optimization and Challenges
Regioselectivity Control
Positional selectivity during etherification is critical. Steric hindrance from the 3-methyl group directs substitution to position 1, as confirmed by NOESY NMR in related compounds.
Purification Strategies
Crude products are purified via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity exceeding 95% is achievable, as validated by HPLC.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors to enhance reproducibility. Patents highlight green chemistry metrics , with E-factors below 15 for the tandem oxidation route .
Chemical Reactions Analysis
Types of Reactions
N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}glycine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialized materials and chemical products
Mechanism of Action
The mechanism of action of N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, influencing gene expression, or altering cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications | Notable Features |
|---|---|---|---|---|
| N-{[(3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}glycine (Target) | C₁₆H₁₇NO₇ | 335.31 (calculated) | Glycine amide at acetyl group | Polar glycine moiety enhances water solubility; potential for hydrogen bonding. |
| N,N-Dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide | C₁₈H₂₁NO₄ | 315.37 | N,N-Dimethylamide at acetyl group | Increased lipophilicity due to methyl groups; reduced polarity vs. glycine. |
| Ethyl (3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxyacetate | C₂₄H₂₄O₅ | 392.45 | Ethyl ester and phenyl group at acetyloxy position | High lipophilicity and steric bulk; potential for π-π interactions. |
| 2-[(3-Methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide | C₁₇H₁₉NO₅ | 317.34 | Methoxy at position 3; acetamide at position 4 | Altered substitution pattern affects electronic properties and solubility. |
Key Structural and Functional Differences
In contrast, the N,N-dimethylamide analog (C₁₈H₂₁NO₄) lacks ionizable groups, increasing lipophilicity and likely enhancing membrane permeability . The ethyl phenyl ester (C₂₄H₂₄O₅) introduces a bulky aromatic group, significantly raising molecular weight and lipophilicity, which may influence pharmacokinetic properties like tissue distribution .
Impact of Substituent Position The 3-methoxy-4-acetamide analog (C₁₇H₁₉NO₅) demonstrates how positional isomerism alters electronic properties. The methoxy group at position 3 (vs. methyl in the Target) may enhance electron-donating effects, while the acetamide at position 4 modifies steric accessibility .
Synthetic Accessibility
- Derivatives like the ethyl phenyl ester (C₂₄H₂₄O₅) are likely synthesized via esterification of the parent acid, while amides (e.g., Target and N,N-dimethylamide) may involve coupling reactions with amines .
Table 2: Predicted Physicochemical Properties (Collision Cross Section, CCS)
| Compound (Adduct) | m/z | Predicted CCS (Ų) | Source |
|---|---|---|---|
| Ethyl phenyl ester [M+H]+ | 393.17 | 191.7 | |
| Ethyl phenyl ester [M+Na]+ | 415.15 | 206.5 |
Note: CCS values correlate with molecular size and shape, aiding in mass spectrometry-based identification.
Biological Activity
N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}glycine (commonly referred to as NAGly) is a compound of significant interest in pharmacology and biochemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure
- Molecular Formula : C16H16O5
- Molecular Weight : 288.29 g/mol
- IUPAC Name : this compound
- CAS Number : 304896-83-1
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C16H16O5 |
| Molecular Weight | 288.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 304896-83-1 |
NAGly exhibits several biological activities primarily attributed to its chemical structure. The benzo[c]chromene moiety is known for its anti-inflammatory and analgesic properties. The acetylglycine component may enhance its solubility and bioavailability.
Key Mechanisms:
- COX Inhibition : NAGly has been identified as a potential inhibitor of cyclooxygenase enzymes (COX), which play a significant role in the inflammatory process. Inhibition of COX can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation .
- Antioxidant Activity : The compound may possess antioxidant properties that help in scavenging free radicals, contributing to cellular protection against oxidative stress.
Therapeutic Applications
Research indicates that NAGly could be beneficial in treating conditions such as:
- Chronic Pain : Due to its COX-inhibitory effects.
- Inflammatory Disorders : Such as arthritis or other inflammatory diseases.
Study 1: In Vitro Toxicology Assessment
A study conducted on the toxicity of NAGly revealed no significant genotoxicity in bacterial tester strains or in vivo models. Acute oral toxicity tests showed no mortality at doses up to 2000 mg/kg in rats, indicating a favorable safety profile .
Study 2: Anti-inflammatory Effects
In a controlled study assessing the anti-inflammatory effects of compounds similar to NAGly, it was found that derivatives exhibited significant inhibition of COX enzymes compared to standard anti-inflammatory drugs . This suggests that NAGly could be developed further as an anti-inflammatory agent.
Study 3: Pharmacokinetics and Bioavailability
Research into the pharmacokinetics of NAGly indicated that its bioavailability is significantly enhanced when administered with certain adjuvants. This finding is crucial for developing effective dosage forms for clinical use.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}glycine, and how are intermediates validated?
- Methodology : Synthesis typically involves multi-step reactions starting with functionalization of the benzochromene core. For example, coupling 3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol with bromoacetyl glycine derivatives under basic conditions (e.g., K₂CO₃ in DMF). Intermediates are validated via TLC (silica G60 F254 plates) and HPLC-UV (Nucleosil RP-18 column, pH 3 phosphate buffer/methanol mobile phase) to confirm purity (>98%) .
- Critical Step : Acidic workup after coupling reactions to isolate the glycine-conjugated product.
Q. How is the purity of this compound assessed, and what analytical techniques are prioritized?
- Methodology : Purity is verified using HPLC-UV (230 nm detection) with retention time comparison against standards. Structural confirmation employs ¹H/¹³C NMR (e.g., Bruker AMX 300 MHz, DMSO-d₆ or CDCl₃ solvents) and EI-MS for molecular ion peaks .
- Data Interpretation : NMR signals for the methyl group (δ ~2.3 ppm) and carbonyl resonances (δ ~170-175 ppm) are critical markers .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines : Use nitrile gloves (inspected pre-use) and chemical-resistant suits. For aerosol exposure, NIOSH-approved P95 respirators are advised. Avoid drainage contamination due to potential environmental persistence .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of coumarin-glycine derivatives like this compound?
- Methodology : Perform dose-response assays (e.g., enzyme inhibition kinetics) under standardized conditions (pH, temperature). Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate target interactions. Cross-reference with structural analogs (e.g., 3-benzyl or 4-methyl substituted derivatives) to isolate substituent-specific effects .
- Case Study : Discrepancies in antimicrobial activity may arise from assay-specific solvent systems (DMSO vs. aqueous buffers) impacting compound solubility .
Q. What strategies optimize reaction yields for large-scale synthesis while maintaining stereochemical integrity?
- Methodology : Employ process control tools (e.g., PAT for real-time monitoring) and solvent optimization (e.g., switching from DMF to acetonitrile for easier purification). Use catalytic additives (e.g., DMAP) to accelerate acylation steps .
- Data-Driven Adjustment : Scale-up trials show reaction temperatures >80°C risk decarboxylation; maintain 60-70°C for glycine coupling .
Q. How do researchers design experiments to probe the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodology : Use SPR or ITC for binding affinity measurements (Kd, ΔH). For intracellular targets, employ fluorescent probes (e.g., FITC-labeled analogs) and confocal microscopy to track localization .
- Example : In cancer cell lines, co-treatment with metabolic inhibitors (e.g., cycloheximide) distinguishes direct vs. indirect effects on apoptosis pathways .
Q. What computational approaches predict the compound’s physicochemical properties (e.g., logP, solubility) to guide formulation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
